molecular formula C10H22O2 B3263442 (3R,6R)-2,7-dimethyloctane-3,6-diol CAS No. 374791-05-6

(3R,6R)-2,7-dimethyloctane-3,6-diol

Cat. No. B3263442
CAS RN: 374791-05-6
M. Wt: 174.28 g/mol
InChI Key: IIEGQVRKIRPFFP-NXEZZACHSA-N
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Description

“(3R,6R)-2,7-dimethyloctane-3,6-diol” is a chemical compound with the molecular formula C8H18O2 . It is also known as “(3R,6R)-Dihydroxyoctane” and is used in laboratory chemicals . It is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

The synthesis of “this compound” or similar compounds has been reported in scientific literature . For instance, the synthesis of piperidinone PNA adenine monomers involved a stereose

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Characterization Techniques : A related compound, 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane, was synthesized and its structure confirmed using X-ray diffraction and spectrometric experiments. The electronic properties of this compound were analyzed using Density Functional Theory (DFT), providing insights into its kinetic stability and reactivity (International Journal of Innovative Technology and Exploring Engineering, 2020).

Chemical Properties and Applications

  • Chemical Properties and Potential Uses : Studies on similar compounds, such as various dimethyloctane derivatives, reveal insights into their potential applications. For instance, the biotransformation of myrcene by Pseudomonas aeruginosa produced compounds like 2,6-dimethyloctane, highlighting the potential of these compounds in fragrance industries and other applications (Chemistry Central Journal, 2011).

Stereochemistry and Molecular Structure

  • Stereochemistry Analysis : The absolute configuration of similar ocimene monoterpenoids has been studied, indicating the importance of stereochemical analysis in understanding the properties and applications of such compounds. This involves vibrational circular dichroism (VCD) studies and comparison of experimental and calculated VCD spectra (Chirality, 2017).

Industrial and Environmental Applications

  • Industrial Applications : Research on similar compounds, like 3,7-dimethyloctane-1,7-diol, suggests their utility in industrial processes, such as dehydration on a phosphate catalyst, which could have implications for chemical synthesis and industrial applications (Russian Chemical Bulletin, 1960).
  • Environmental Analysis : The application of monoterpenoid hydrocarbons, including dimethyloctane derivatives, in geochemical analysis, like distinguishing marine oils from terrigenous oils, underscores their utility in environmental science (Organic Geochemistry, 2015).

properties

IUPAC Name

(3R,6R)-2,7-dimethyloctane-3,6-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-7(2)9(11)5-6-10(12)8(3)4/h7-12H,5-6H2,1-4H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEGQVRKIRPFFP-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC[C@H](C(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001294763
Record name (3R,6R)-2,7-Dimethyl-3,6-octanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

374791-05-6
Record name (3R,6R)-2,7-Dimethyl-3,6-octanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374791-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,6R)-2,7-Dimethyl-3,6-octanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,6R)-2,7-dimethyloctane-3,6-diol
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(3R,6R)-2,7-dimethyloctane-3,6-diol
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Reactant of Route 6
(3R,6R)-2,7-dimethyloctane-3,6-diol

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